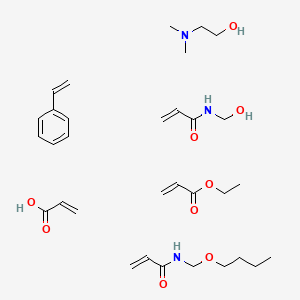
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, is a complex polymeric compound. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, allows it to participate in a wide range of chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 2-propenoic acid with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are fed continuously or batch-wise. The reaction conditions, including temperature, pressure, and initiator concentration, are carefully monitored and controlled to achieve the desired polymer properties. Post-polymerization, the polymer is purified and compounded with 2-(dimethylamino)ethanol to enhance its properties and functionality.
化学反応の分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its ability to undergo multiple reactions makes it a versatile building block for creating complex molecular architectures.
Biology
In biological research, the polymer is used in the development of drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating and releasing therapeutic agents in a controlled manner.
Medicine
In medicine, the polymer is explored for its potential in tissue engineering and regenerative medicine. Its structural properties allow it to support cell growth and differentiation, making it a promising material for creating scaffolds for tissue regeneration.
Industry
In industrial applications, the polymer is used in the production of coatings, adhesives, and sealants. Its chemical resistance and mechanical properties make it suitable for protecting surfaces and bonding materials in various industrial processes.
作用機序
The mechanism by which this polymer exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their structure and function. Pathways involved in these interactions include signal transduction, cellular uptake, and metabolic processing.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate
- 2-Propenoic acid, methyl ester, polymer with ethene, block
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a more versatile and valuable compound in various fields.
特性
CAS番号 |
65970-41-4 |
|---|---|
分子式 |
C32H53N3O9 |
分子量 |
623.8 g/mol |
IUPAC名 |
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O2.C4H7NO2.C4H11NO.C3H4O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-5(2)3-4-6;1-2-3(4)5/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChIキー |
NSWOZZAIKCCWFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)NCO.C=CC(=O)O |
関連するCAS |
65970-41-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)

![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
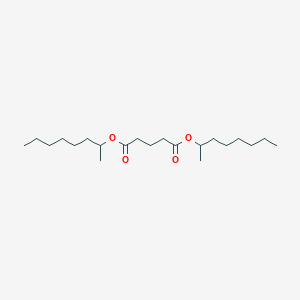
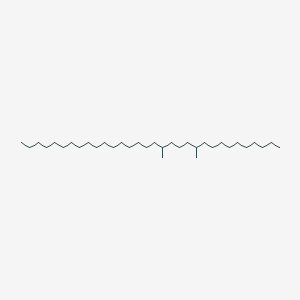
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
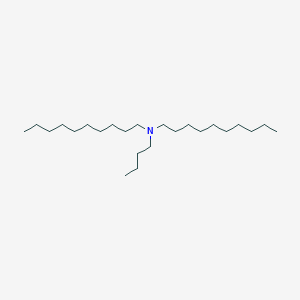


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
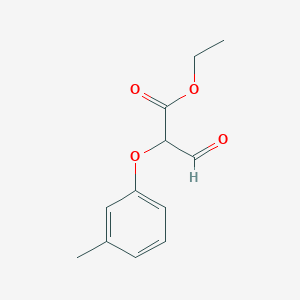
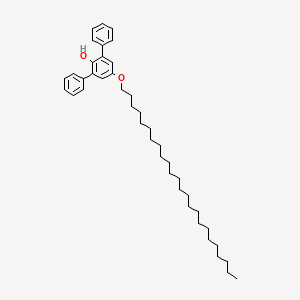
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
